Journal Name:Journal of the Institute of Brewing
Journal ISSN:0046-9750
IF:2.216
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)2050-0416
Year of Origin:1895
Publisher:Wiley-Blackwell
Number of Articles Per Year:59
Publishing Cycle:Bimonthly
OA or Not:Not
Coherent state based solutions of the time-dependent Schrödinger equation: hierarchy of approximations to the variational principle
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2020-10-21 , DOI: 10.1080/0144235x.2020.1823168
In this review, we give a comprehensive comparison of the most widely used coherent state (CS) based methods to solve the time-dependent Schrödinger equation (TDSE). Starting from the fully variational coherent states (VCS) method, after a first approximation, the coupled coherent states (CCS) method can be derived, whereas an additional approximation leads to the semiclassical Herman–Kluk (HK) method. We numerically compare the different methods with another one, based on a static rectangular grid of coherent states (SCS), by applying all of them to the revival dynamics in a 1D Morse oscillator, with a special focus on the number of basis states (for the CCS and HK methods the number of classical trajectories) needed for convergence and the related issue of tight frames, which in principle allow the usage of CSs as if they were orthogonal. Different discretisation strategies for the occurring phase space integrals for systems with more degrees of freedom are also discussed and the apoptosis procedure that allows to circumvent the linear dependency problem in the VCS method is reviewed. The Holstein molecular crystal model serves to further illustrate the latter point.
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The kinetics of X + H2 reactions (X = C(1D), N(2D), O(1D), S(1D)) at low temperature: recent combined experimental and theoretical investigations
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2021-11-15 , DOI: 10.1080/0144235x.2021.1976927
ABSTRACTIn recent years, combined experimental and theoretical efforts have brought valuable information on the kinetics of reactive collisions between molecular hydrogen and an electronically excited atom X (where X=C(1D), N(2D), O(1D) or S(1D)). These four reactions have been comparatively studied together in numerous occasions in the past due to the similar importance of complex-forming mechanisms found in their overall dynamics. In this work, we compile the most updated information on these investigations making a special emphasis from the theoretical side on statistically based techniques, in an attempt to test the possible insertion nature of the overall dynamics. Besides a description of the experimental details of the kinetics investigation, a comparison of the measured rate constants over a temperature range between 50 and 300 K with the most recent theoretical calculations is presented.
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Unimolecular decay dynamics of Criegee intermediates: Energy-resolved rates, thermal rates, and their atmospheric impact
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2019-12-11 , DOI: 10.1080/0144235x.2020.1688530
ABSTRACT Criegee intermediates are reactive species formed in the ozonolysis of alkenes. Their subsequent chemistry is critical to an accounting of OH production, aerosol formation, and the oxidative capacity of the atmosphere. The fate of Criegee intermediates in the atmosphere is determined by the competition between bimolecular and unimolecular processes, so an understanding of unimolecular decay is an important topic in both atmospheric and physical chemistry. The unimolecular decay dynamics of Criegee intermediates is sensitive to the nature and conformation of its substituents. Multiple isomerisation pathways are possible, with some structures capable of a 1,4-hydrogen transfer reaction that is efficient, and generally competes with bimolecular reactions. Experimental studies that provide energy-resolved rate constants (k(E)) offer benchmarks for RRKM calculations that can be extrapolated to thermal rate constants (k(T)) under atmospheric conditions. The comparison of k(E) and k(T) values among a series of homologous Criegee intermediates provides insights into the role of structure, energetics, and tunnelling in the unimolecular decay dynamics of these species. Alternative unimolecular decay pathways also illuminate aspects of the dynamics of Criegee intermediates. These pathways are less susceptible to tunnelling, may be slower or faster than hydrogen transfer processes, and thus more or less competitive with bimolecular reactions.
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Physics and chemistry on the surface of cosmic dust grains: a laboratory view
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2021-05-24 , DOI: 10.1080/0144235x.2021.1918498
Dust grains play a central role in the physics and chemistry of cosmic environments. They influence the optical and thermal properties of the medium due to their interaction with stellar radiation; provide surfaces for the chemical reactions that are responsible for the synthesis of a significant fraction of key astronomical molecules; and they are building blocks of pebbles, comets, asteroids, planetesimals, and planets. In this paper, we review experimental studies of physical and chemical processes, such as adsorption, desorption, diffusion and reactions forming molecules, on the surface of reliable cosmic dust grain analogues as related to processes in diffuse, translucent, and dense interstellar clouds, protostellar envelopes, planet-forming disks, and planetary atmospheres. The information that such experiments reveal should be flexible enough to be used in many different environments. In addition, we provide a forward look discussing new ideas, experimental approaches, and research directions.
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Gibbs energy of complex formation – combining infrared spectroscopy and vibrational theory
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2019-01-02 , DOI: 10.1080/0144235x.2019.1608689
ABSTRACT Formation and growth of atmospheric aerosols are governed by the Gibbs energy of complex formation (). A number of hydrogen bound bimolecular complexes in the gas phase at room temperature have been detected. In this review, we illustrate how can be determined by combining gas phase infrared spectroscopy and vibrational theory. The XH-stretching (where X is a heavy atom like O) fundamental transition of the hydrogen bond donor molecule in the complex is redshifted and its intensity enhanced upon complexation. This facilitates detection of weak complexes even though the equilibrium is shifted towards the monomers at room temperature. The ratio of the measured and calculated intensity of the vibrational transition is proportional to the complex abundance, which with known monomer pressures gives the equilibrium constant and thus . This approach relies on calculated vibrational transitions in the complexes. An accurate description of the observed bound XH-stretching fundamental transition is challenging due to effects of the low-frequency intermolecular modes. We have developed reduced dimensionality vibrational models within the local mode picture to calculate accurate vibrational intensities. For complexes with an alcohol donor molecule, we find that P, O or S as the acceptor atom of the hydrogen bond results in very similar hydrogen bond strength, whereas N provides a significantly stronger bond.
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Ring-polymer instanton theory
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2018-04-03 , DOI: 10.1080/0144235x.2018.1472353
Abstract Instanton theory provides a simple description of a quantum tunnelling process in terms of an optimal tunnelling pathway. The theory is rigorously based on quantum mechanics principles and is derived from a semiclassical approximation to the path-integral formulation. In multidimensional systems, the optimal tunnelling pathway is generally different from the minimum-energy pathway and is seen to ‘cut the corner’ around the transition state. A ring-polymer formulation of instanton theory leads to a practical computational method for applying the theory to describe, simulate and predict quantum tunnelling effects in complex molecular systems. It can be used to compute either the rate of a tunnelling process leading to a chemical reaction or the tunnelling splitting pattern of a molecular cluster. In this review, we introduce a unification of the theory’s derivation and discuss recent improvements to the numerical implementation.
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Collisions of Rydberg atoms with neutral targets
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2018-04-03 , DOI: 10.1080/0144235x.2018.1512201
ABSTRACT Atoms in highly excited Rydberg states possess physical characteristics quite unlike those associated with atoms in the ground or low-lying excited states. In particular, they are physically very large and are only very weakly bound. In consequence, collisions can lead to a wide variety of reaction processes many of which are unique to Rydberg species and have very large collision cross sections. In collisions with neutral targets, Rydberg atoms behave not as an atom but rather as a pair of well-separated independent scatterers, namely the core ion and the excited Rydberg electron. In the present article we discuss many of the different reactions that can occur when Rydberg atoms collide with neutral targets, focusing principally on reactions that are dominated by (binary) Rydberg electron-target interactions and include collisions with molecules that attach free low-energy electrons and with polar targets. In certain situations, however, interactions involving the Rydberg core ion are important. This is illustrated using as an example the destruction of ultralong-range Rydberg molecules excited in a cold dense gas.
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Density functional theory of doped superfluid liquid helium and nanodroplets
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2017-08-02 , DOI: 10.1080/0144235x.2017.1351672
Abstract During the last decade, density function theory (DFT) in its static and dynamic time dependent forms, has emerged as a powerful tool to describe the structure and dynamics of doped liquid helium and droplets. In this review, we summarise the activity carried out in this field within the DFT framework since the publication of the previous review article on this subject [M. Barranco et al., J. Low Temp. Phys. 142, 1 (2006)]. Furthermore, a comprehensive presentation of the actual implementations of helium DFT is given, which have not been discussed in the individual articles or are scattered in the existing literature.
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Electron scattering and transport in biofuels, biomolecules and biomass fragments
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2017-04-03 , DOI: 10.1080/0144235x.2017.1301030
Abstract We review a selection of recent experimental and theoretical cross section results for electron scattering from a range of biofuels (methanol, ethanol), biomolecules (water, tetrahydrofuran, pyrimidine, tetrahydrofurfuryl alcohol and para-benzoquinone) and molecular fragments that are formed from the action of atmospheric-pressure plasmas on biomass (phenol, furfural). Where possible, the implications of those cross sections, on simulating the transport of electrons through such a species under the influence of an applied external electric field or in the context of charged-particle track behaviour and radiation damage in matter, will also be examined.
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Vibronically coupled states: computational considerations and characterisation of vibronic and rovibronic spectroscopic parameters
Journal of the Institute of Brewing ( IF 2.216 ) Pub Date: 2021-03-25 , DOI: 10.1080/0144235x.2021.1874118
The interaction of electronic and nuclear motion – broadly categorised as ‘vibronic coupling’ – plays a number of roles in areas that range from molecular dynamics to electronic spectroscopy. Additionally, these phenomena pose significant challenges to both computational electronic spectroscopy and quantum chemistry, as the usual approximations (Franck–Condon and Born–Oppenheimer) are often rendered unsatisfactory. After beginning with a broad overview of vibronic coupling effects and some computational strategies for characterising them, the review discusses how these effects are manifested in various types of spectra. Particular emphasis is given to fine-structure effects in Jahn–Teller systems that arise from couplings involving rotational, orbital and spin angular momenta. Unlike overall vibronic level structure, which has been quite well studied both theoretically and experimentally, these more subtle effects are seen only at high (rotationally-resolved) resolution, and are less well understood. The review gives a detailed description of the quantum-mechanical origin of these splittings and provides some computational strategies for predicting them. A broad overview is given of families of Jahn–Teller active molecules that have been investigated experimentally and theoretically. Detailed discussion is given for two JT-active radicals where theory and experiment are compared at both low and high resolution: cyclopentadienyl (C5H5) and methoxy (CH3O).
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.60 43 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
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